N-(4-ethoxyphenyl)-2-phenylpropanamide
Description
N-(4-Ethoxyphenyl)-2-phenylpropanamide is an amide derivative characterized by a 4-ethoxyphenyl group attached to a propanamide backbone with a phenyl substituent at the second carbon.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.344 |
IUPAC Name |
N-(4-ethoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C17H19NO2/c1-3-20-16-11-9-15(10-12-16)18-17(19)13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,18,19) |
InChI Key |
BWAYJXABUWGJGB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
The compound’s physicochemical properties can be inferred from structurally related analogs:
- Molecular weight: Estimated at ~297.36 g/mol (based on the formula C₁₇H₁₉NO₂).
- Solubility : Likely hydrophobic due to the ethoxyphenyl and phenyl groups, similar to N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, which exhibits low aqueous solubility .
- Spectroscopic data : Comparable compounds (e.g., N-(4-ethoxyphenyl)-2-hydroxypropanamide) show distinct ¹H-NMR signals for ethoxy (~1.35 ppm for CH₃, 4.0 ppm for OCH₂) and aromatic protons (7.0–7.5 ppm) .
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Structural Modifications and Effects
- Ethoxy vs.
- Phenyl vs. Hydroxy Groups : Replacing the 2-phenyl group with a hydroxyl (as in N-(4-ethoxyphenyl)-2-hydroxypropanamide) reduces hydrophobicity, impacting membrane permeability .
- Alkyl Chain Length : Compounds with longer alkyl chains (e.g., 2-methylpentyloxy in ) show increased molecular weight and altered pharmacokinetics .
Pharmacological Potential
- Bioavailability : The ethoxyphenyl group may enhance metabolic stability compared to shorter-chain analogs, as seen in pyrethroid ethers like Etofenprox (half-life >10 days in soil) .
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